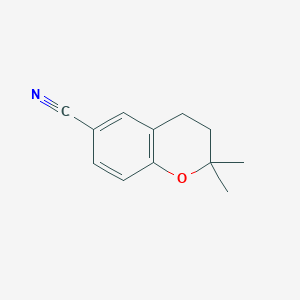

2,2-Dimethylchromane-6-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C12H13NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

NBUWNTIATBQVDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C#N)C |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of the 2,2 Dimethylchromane 6 Carbonitrile Core

Transformations Involving the Nitrile Group (–C≡N)

The nitrile group at the C-6 position is a versatile functional handle, enabling access to a wide array of derivatives through reduction, hydrolysis, and cycloaddition reactions.

The reduction of the nitrile moiety provides a direct route to the corresponding primary amine, (2,2-dimethylchroman-6-yl)methanamine. This transformation is fundamental for introducing a basic nitrogen center, which can be further elaborated or utilized in pharmaceutical and materials science applications. The choice of reducing agent is critical to achieve high yields and chemoselectivity, avoiding the formation of secondary or tertiary amine byproducts. wikipedia.org

Catalytic hydrogenation is a common and efficient method. libretexts.org Reagents such as Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas effectively reduce the nitrile. commonorganicchemistry.com To suppress the formation of secondary and tertiary amines, which can arise from the reaction of the intermediate imine with the product amine, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Complex metal hydrides are also powerful reagents for this conversion. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective, reducing the nitrile to the primary amine after an acidic workup. libretexts.org Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂), also facilitate this reduction. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Comments |

|---|---|---|

| H₂/Raney Ni | High pressure H₂, alcohol solvent, often with NH₃ | Effective but requires specialized high-pressure equipment. commonorganicchemistry.com |

| H₂/Pd/C | High pressure H₂, alcohol or ethyl acetate (B1210297) solvent, often with NH₃ | Widely used catalyst; addition of ammonia minimizes byproduct formation. commonorganicchemistry.com |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous/acidic workup | Highly reactive and non-selective; reduces many other functional groups. libretexts.org |

| BH₃-THF or BH₃-SMe₂ | THF, often with heating | Milder than LiAlH₄; offers better chemoselectivity. commonorganicchemistry.com |

| Diisopropylaminoborane | THF, catalytic LiBH₄ | Effective for benzonitriles; faster with electron-withdrawing groups. nih.gov |

The nitrile group can be readily hydrolyzed to a carboxylic acid, yielding 2,2-dimethylchromane-6-carboxylic acid. This reaction can be performed under either acidic or alkaline conditions, typically requiring heat. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Reaction: R-C≡N + 2 H₂O + H⁺ → R-COOH + NH₄⁺ libretexts.org

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH), produces the carboxylate salt and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting reaction mixture must be acidified in a separate workup step. libretexts.org

Reaction (Step 1): R-C≡N + OH⁻ + H₂O → R-COO⁻ + NH₃ chemguide.co.uk

Reaction (Step 2): R-COO⁻ + H⁺ → R-COOH libretexts.org

This transformation is crucial for synthesizing derivatives where a carboxylic acid moiety is desired for further reactions, such as esterification or amidation.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various nitrogen-containing heterocycles. libretexts.org These reactions provide powerful methods for constructing complex molecular architectures by fusing a new ring system onto the chromane (B1220400) core.

For example, nitriles can act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloaddition reactions, respectively, leading to the formation of six- or five-membered heterocyclic rings. A notable application is the use of nitriles in aza-Diels-Alder reactions. For instance, reaction with a benzyne (B1209423) intermediate could potentially lead to the formation of fused isoquinoline (B145761) systems. researchgate.net

Additionally, the nitrile group can serve as the nitrogen source in multicomponent reactions to assemble polyfunctional aromatic systems. researchgate.net While specific examples involving 2,2-dimethylchromane-6-carbonitrile are not extensively documented, the known reactivity of aryl nitriles suggests that this substrate is a viable candidate for such transformations, enabling the annulation of heterocycles like triazoles, tetrazoles, or pyrimidines onto the chromane framework. These advanced derivatizations are of significant interest in medicinal chemistry for generating novel molecular scaffolds.

Electrophilic and Nucleophilic Aromatic Substitution on the Chromane Ring

The benzene (B151609) ring of the chromane scaffold is susceptible to both electrophilic and nucleophilic substitution, although the reaction pathways are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. masterorganicchemistry.com The reactivity and orientation of incoming electrophiles are governed by the directing effects of the substituents already on the ring. The this compound has two key influencing groups:

The alkoxy group (the ether oxygen of the pyran ring) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. youtube.com

The nitrile group (-C≡N) at C-6 is a strongly deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) is less common and occurs when an aryl halide or other substrate with a good leaving group is attacked by a strong nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com

For this compound itself, SNAr is not a primary reaction pathway as it lacks a suitable leaving group on the aromatic ring. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at the C-5 or C-7 position, the nitrile group at C-6 would be ortho or meta, respectively, to it. An electron-withdrawing nitrile group at the ortho position would facilitate an SNAr reaction, allowing for the introduction of various nucleophiles such as amines, alkoxides, or thiolates.

Oxidative and Reductive Manipulations of the Chromane Scaffold

The chromane scaffold itself is generally robust but can undergo oxidative or reductive transformations under specific conditions.

Oxidative Manipulations: The saturated pyran ring of the chromane is relatively resistant to oxidation. However, the benzylic position (C-4) could be susceptible to oxidation under certain conditions if appropriately substituted. More commonly, strong oxidizing agents can lead to the cleavage of the ether bond or oxidation of the aromatic ring, though these are often destructive processes. Milder, more controlled oxidations can be achieved. For example, related chromanone systems can be synthesized through oxidative ring closure reactions. researchgate.net

Stereoselective Transformations and Chiral Derivatization

While this compound is achiral, introducing substituents onto the pyran ring can create stereocenters, opening pathways for stereoselective synthesis and chiral derivatization.

Stereoselective Transformations: Research on related 2,2-dimethylchromane systems has demonstrated the feasibility of highly stereocontrolled reactions. For example, the Sharpless asymmetric dihydroxylation has been used to introduce cis-diol functionality at the C-3 and C-4 positions of a chromene precursor with high enantioselectivity. acs.org Subsequent stereochemical inversion at one of these centers, for instance via a Mitsunobu reaction, allows for the synthesis of the trans-isomers. acs.org These methodologies could be adapted to derivatives of this compound to generate specific stereoisomers, which is of paramount importance in drug discovery where biological activity is often stereospecific.

Chiral Derivatization: Once chiral derivatives are synthesized, their enantiomeric purity and absolute configuration must be determined. This is often accomplished by reacting the chiral molecule (e.g., a chromane with a hydroxyl group at C-3 or C-4) with a chiral derivatizing agent (CDA). wikipedia.org A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. acs.orgwikipedia.org The reaction converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be distinguished by techniques like NMR spectroscopy or HPLC. wikipedia.org By analyzing the differences in the NMR chemical shifts of the resulting diastereomeric esters, the absolute configuration of the original chiral center can be assigned. acs.org

Asymmetric Synthesis Approaches

The introduction of chirality into the 2,2-dimethylchromane framework is crucial for modulating the biological activity of its derivatives. While direct asymmetric synthesis of this compound itself is not extensively detailed in the provided research, analogous strategies with similar chromene substrates highlight viable pathways. A prominent and reliable method for achieving enantioselective synthesis is the Sharpless asymmetric dihydroxylation. acs.org

This reaction has been successfully employed in the synthesis of chiral chromane derivatives, demonstrating its applicability to the 2,2-dimethylchromene core. acs.org For instance, the asymmetric dihydroxylation of a related benzopyran substrate has been used to create cis-hydroxyl groups at the C3 and C4 positions with high enantioselectivity. acs.org This method provides a foundational step for producing a variety of stereoisomers.

Subsequent modifications of the resulting diols can be used to generate further diversity. For example, the stereochemistry at the C4 position can be inverted through a Mitsunobu reaction to yield a trans-configuration, while a Steglich esterification can be used to retain the cis-configuration. acs.org These well-established reactions allow for controlled access to different stereoisomers, which is essential for structure-activity relationship studies. acs.org

The table below summarizes the key asymmetric reactions applicable to the chromene core based on analogous structures.

| Reaction | Reagents | Outcome | Stereochemistry |

| Sharpless Asymmetric Dihydroxylation | K3Fe(CN)6, K2CO3, (DHQ)2PHAL, K2OsO2(OH)4 | cis-Diol | Enantioselective |

| Mitsunobu Reaction | Carboxylic Acid, DIAD, PPh3 | Inversion of Stereocenter | trans-Isomer |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Retention of Stereocenter | cis-Isomer |

This data is based on the synthesis of related 2,2-dimethylchromane derivatives.

Epoxidation of the Chromene Double Bond

The epoxidation of the double bond in 2,2-dimethylchromene-6-carbonitrile is a key transformation for introducing a reactive epoxide functional group, which can be further manipulated to create a range of derivatives. This reaction leads to the formation of 2,2-dimethyl-3,4-epoxy-6-cyanochroman. nih.gov

Microbial-mediated epoxidation has been shown to be a highly effective and stereoselective method. nih.gov Several microbial cultures have been identified that can catalyze the transformation of 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile to the corresponding (3S,4S)-epoxide. nih.gov This biocatalytic approach is a valuable tool for producing chiral building blocks for the synthesis of complex molecules.

The table below details the results of microbial epoxidation of 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile. nih.gov

| Microbial Culture | Product | Reaction Yield (M%) | Optical Purity (%) |

| Corynebacterium sp. SC 13876 | (+)-trans-diol 3 | 32 | 88 |

| Mortierella ramanniana SC 13840 | (+)-trans-diol 3 | 67.5 | 96 |

The (+)-trans-diol 3 is formed from the opening of the initially formed epoxide.

Further development of these biocatalytic processes has led to optimized single-stage and two-stage fermentation-epoxidation protocols. nih.gov For example, using a two-stage cell-suspension of M. ramanniana SC 13840, a 76% molar yield of the corresponding diol with an optical purity of 96% was achieved. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of 2,2-Dimethylchromane-6-carbonitrile. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

The ¹H-NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The gem-dimethyl groups at the C2 position would typically appear as a sharp singlet in the upfield region (around 1.4 ppm). The protons of the pyran ring (H3 and H4) would present as a pair of doublets, with their coupling constant indicating their cis or trans relationship. The aromatic protons (H5, H7, and H8) would show characteristic splitting patterns in the downfield region (typically 7.0-8.0 ppm), dictated by their ortho- and meta-couplings.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The nitrile carbon (C≡N) would be found in the 115-125 ppm range. The aromatic carbons would resonate between approximately 110 and 160 ppm. The quaternary carbon at C2 would appear around 75-85 ppm, while the attached methyl carbons would be significantly more shielded, appearing further upfield.

Predicted ¹H-NMR Chemical Shifts for this compound This table is based on predicted values and typical ranges for similar structures. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 2 x CH₃ (C2) | ~1.4 | Singlet (s) |

| H3 | ~5.8 | Doublet (d) |

| H4 | ~6.5 | Doublet (d) |

| H5 | ~7.4 | Doublet (d) |

| H7 | ~7.5 | Double-doublet (dd) |

Predicted ¹³C-NMR Chemical Shifts for this compound This table is based on predicted values and typical ranges for similar structures. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| 2 x C H₃ (C2) | ~28 |

| C 2 | ~78 |

| C 3 | ~122 |

| C 4 | ~131 |

| C 4a | ~120 |

| C 5 | ~129 |

| C 6 | ~105 |

| C 7 | ~134 |

| C 8 | ~117 |

| C 8a | ~158 |

| C N | ~119 |

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, it would show a correlation between the H3 and H4 protons of the pyran ring, confirming their connectivity. It would also map the coupling network of the aromatic protons H5, H7, and H8.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This would allow for the direct assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C spectra. For example, the signal for the H5 proton would correlate with the signal for the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the gem-dimethyl groups would show a correlation to the C2 and C3 carbons, and the H5 proton would show correlations to the C4a, C7, and the nitrile carbon, thus confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other key signals would include C-H stretching vibrations of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the C-O-C stretching of the pyran ether linkage (around 1200-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and would appear in a similar region as in the IR spectrum. The symmetric vibrations of the aromatic ring are often stronger in the Raman spectrum, aiding in the structural analysis.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretch | 2850-2970 |

| Aromatic C-H | Stretch | 3000-3100 |

| Nitrile C≡N | Stretch | 2220-2240 |

| Aromatic C=C | Stretch | 1500-1600 |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Determination

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The nominal molecular weight of this compound is 185 g/mol .

Upon electron ionization, the molecule would form a molecular ion (M⁺˙) at m/z = 185. A prominent fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the gem-dimethyl group, leading to a stable tertiary carbocation at m/z = 170 (M-15). This is often the base peak in the spectra of such compounds. Further fragmentation could involve the cleavage of the pyran ring.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

|---|---|

| 185 | [M]⁺˙ (Molecular Ion) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography allows for the precise determination of the three-dimensional atomic arrangement in the solid state, providing definitive information on bond lengths, bond angles, and stereochemistry. As of now, there is no publicly available crystal structure for this compound in the scientific literature. If a suitable single crystal could be grown, this technique would provide an unambiguous confirmation of its molecular structure.

Chiroptical Spectroscopy (e.g., ECD) for Absolute Stereochemistry Assignment

The this compound molecule is chiral, with a stereocenter at the C2 position of the chromane (B1220400) ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques like Electronic Circular Dichroism (ECD) are used to study these chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light. An ECD spectrum would show positive or negative bands (Cotton effects) that are characteristic of the absolute configuration (R or S) of the molecule. However, there are currently no published studies in the scientific literature on the enantiomeric separation or chiroptical properties of this compound. Such an analysis would first require the separation of the racemic mixture into its individual enantiomers.

Emerging Spectroscopic Techniques for Structural Insights (e.g., Rotational Spectroscopy)

While standard spectroscopic methods such as NMR and mass spectrometry provide valuable information, emerging techniques offer unparalleled resolution and detail regarding molecular geometry and conformational landscapes. Rotational spectroscopy, in particular, stands out as a powerful tool for obtaining precise structural information on gas-phase molecules.

Rotational spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between different rotational energy levels. These transitions are highly sensitive to the molecule's moments of inertia, which are directly related to its mass distribution and three-dimensional structure. By analyzing the rotational spectrum, it is possible to determine rotational constants with exceptional accuracy, from which a definitive molecular structure can be derived.

For a molecule like this compound, rotational spectroscopy could provide a wealth of information. The technique is capable of distinguishing between different conformational isomers, should they exist, as each conformer would have a unique set of rotational constants and thus a distinct rotational spectrum. This is particularly relevant for the chromane ring system, which can adopt different conformations.

While specific experimental data from rotational spectroscopy studies on this compound is not currently available in the literature, studies on related molecules demonstrate the potential of this technique. For instance, the rotational spectra of other cyclic molecules have been used to refine rotational and distortion constants for their ground states. ncf.edu Similar investigations could be applied to this compound to precisely determine its bond lengths, bond angles, and the conformation of the dihydropyran ring.

The data obtained from rotational spectroscopy can be complemented by high-level ab initio calculations to further refine the molecular structure and predict other spectroscopic properties. The combination of experimental measurements and theoretical calculations is a robust approach for a comprehensive structural characterization. ncf.edu

Hypothetical Rotational Constants for this compound

The following table presents hypothetical rotational constants for this compound, based on typical values for similar heterocyclic molecules. These values are for illustrative purposes to indicate the type of data obtained from a rotational spectroscopy experiment.

| Parameter | Hypothetical Value | Description |

| A (MHz) | 1500 | Rotational constant about the a-axis |

| B (MHz) | 800 | Rotational constant about the b-axis |

| C (MHz) | 600 | Rotational constant about the c-axis |

Other emerging techniques that could provide valuable structural insights include gas-phase infrared spectroscopy. Studies on related chromane derivatives, such as Trolox, have shown that gas-phase IR spectroscopy combined with computational chemistry can identify product ion structures and elucidate fragmentation mechanisms in tandem mass spectrometry. nih.govacs.org This approach could be used to understand the intrinsic reactivity of the this compound ion and to characterize its vibrational modes with high precision.

Computational and Theoretical Studies of 2,2 Dimethylchromane 6 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. nih.gov These methods, rooted in quantum mechanics, can predict a wide range of properties, including molecular geometry, electronic distribution, and spectroscopic characteristics. semanticscholar.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is favored for its balance of accuracy and computational efficiency. semanticscholar.org DFT calculations can determine optimized molecular geometry, vibrational frequencies, and other key electronic properties. conicet.gov.ar

For chromane (B1220400) derivatives, DFT calculations are instrumental in understanding their structural and electronic features. In a study of the closely related compound, 6-acetyl-2,2-dimethyl-chromane, DFT calculations were performed using the B3LYP functional with the 6-31G(d,p) and 6-311++G(d,p) basis sets. conicet.gov.ar These calculations revealed that a substantial fragment of the molecule is planar due to extended π-bonding delocalization that includes the oxygen of the hetero-cycle and the substituent at the 6-position. conicet.gov.ar This planarity is a key feature influencing the molecule's electronic properties. The single C-C bond distances in the chromane hetero-cycle were calculated to be in the range of 1.506(2)–1.525(3) Å. conicet.gov.ar Similar calculations for 2,2-Dimethylchromane-6-carbonitrile would be expected to yield comparable structural parameters, with the nitrile group also participating in the delocalized π-system.

Table 1: Representative DFT-Calculated Properties for a Chromane Analog This table presents data for the analogous compound 6-acetyl-2,2-dimethyl-chromane, which provides insight into the expected values for this compound.

| Property | Method/Basis Set | Calculated Value | Source |

| C-C Bond Distances (Heterocycle) | B3LYP/6-31G(d,p) | 1.506(2)–1.525(3) Å | conicet.gov.ar |

| Molecular Geometry | B3LYP/6-31G(d,p) | Substantial planar fragment | conicet.gov.ar |

| Vibrational Modes | B3LYP/6-31G(d,p) | Assigned in IR and Raman spectra | conicet.gov.ar |

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with a solvent, which are critical for understanding its behavior in a biological or chemical system. nih.govnih.gov

An MD simulation involves calculating the forces between atoms and using these forces to simulate their motion, generating a trajectory that reveals the molecule's dynamic behavior. nih.gov This allows for the exploration of the conformational landscape, identifying the most stable or frequently occurring shapes (conformers) of the molecule in solution. The simulation can also model solvation effects by explicitly including solvent molecules, showing how they arrange around the solute and influence its conformation. researchgate.net

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration at the Molecular Level

In silico modeling encompasses a variety of computational techniques used to predict the biological activity of chemical compounds. nih.gov Structure-Activity Relationship (SAR) studies, in particular, aim to identify the key structural features of a molecule that are responsible for its biological effects. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is widely used in drug discovery to understand and predict how a small molecule might interact with a biological target at the atomic level. mdpi.com

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While no specific docking studies involving this compound have been published, this technique could be used to screen for potential protein targets or to optimize the compound's structure to enhance binding to a known target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. conicet.gov.arnih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study involves several steps:

Data Set Selection: A group of structurally related compounds with measured biological activity is chosen. researchgate.net

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. mdpi.com

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested, often using an external set of compounds or cross-validation techniques. mdpi.com

No QSAR models specifically including this compound are currently published. However, developing such a model for a series of chromane derivatives could elucidate which properties are most critical for a particular biological endpoint. For example, a QSAR study might reveal that the electronic properties governed by the substituent at the 6-position are the primary drivers of activity, guiding the design of more potent analogs. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Description | Source |

| Lipophilic | LogP, LogD | Measures the compound's hydrophobicity, affecting membrane permeability. | researchgate.net |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Describes the electronic aspects of the molecule, crucial for electrostatic interactions. | nih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity, Molecular Volume, Wiener Index | Relates to the size, shape, and branching of the molecule, influencing how it fits into a binding site. | nih.gov |

| Hydrogen Bonding | Number of H-bond donors and acceptors | Quantifies the potential for forming hydrogen bonds, a key interaction in biological systems. | mdpi.com |

Elucidation of Reaction Mechanisms via Computational Pathways

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the elucidation of its potential reaction pathways can be projected based on established computational methodologies applied to analogous structures, namely the chromane framework and aromatic nitriles. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools to investigate the electronic structure and predict reactivity, offering deep insights into potential synthetic and metabolic pathways. nih.govresearchgate.netresearchgate.net

Computational approaches are instrumental in mapping the potential energy surface for a given reaction. numberanalytics.com This involves identifying the geometries and energies of reactants, products, transition states, and any intermediates. numberanalytics.com By calculating the intrinsic reaction coordinate (IRC), the entire path from reactants to products can be mapped, providing a detailed, step-by-step view of the energetic and structural changes throughout the reaction. numberanalytics.com

For a molecule like this compound, computational studies would likely focus on several key reactive sites: the nitrile group, the aromatic ring, and the dihydropyran ring of the chromane moiety.

Reactions at the Nitrile Group:

The nitrile group (-C≡N) is a primary site for chemical transformations due to its strong electron-withdrawing nature and the electrophilicity of the carbon atom. nih.govfiveable.me Computational models can elucidate the mechanisms of several key reactions:

Nucleophilic Addition: The reaction of the nitrile with organometallic reagents (e.g., Grignard reagents) or other nucleophiles can be modeled to predict the formation of ketones or other functional groups. libretexts.orglibretexts.org Computational analysis would detail the pathway of nucleophilic attack on the electrophilic nitrile carbon, the formation of an intermediate imine anion, and its subsequent reaction upon workup. libretexts.org

Cycloaddition: The potential for the nitrile group to participate in cycloaddition reactions, such as a [2+3] cycloaddition with an azide (B81097) to form a tetrazole ring, can be effectively studied. numberanalytics.com Computational modeling would determine the transition state geometry and the activation energy for the concerted or stepwise formation of the new heterocyclic ring. numberanalytics.com

Reactions on the Aromatic Ring:

The benzene (B151609) ring of the chromane structure is susceptible to electrophilic aromatic substitution. The nitrile group is a strong deactivating, meta-directing group due to its electron-withdrawing properties. nih.gov However, the ether oxygen of the chromane ring is an activating, ortho-para-directing group. Computational studies are essential to predict the regioselectivity of substitution reactions like nitration, halogenation, or Friedel-Crafts acylation.

By calculating the energies of the sigma-complex intermediates for substitution at all possible positions, the most favorable reaction pathway can be identified. The transition state energies leading to these intermediates would provide quantitative data on the kinetic preferences for substitution.

Reactions Involving the Chromane Ring:

The dihydropyran ring of the chromane system also presents potential reaction pathways, such as ring-opening. Computational studies, particularly using DFT methods, can investigate the mechanism of acid-catalyzed or other forms of ring-opening polymerization. nih.govnih.gov These calculations would focus on:

The initial protonation or coordination of a catalyst to the ether oxygen.

The subsequent cleavage of a C-O bond to form a carbocationic intermediate.

The propagation steps in a polymerization reaction. nih.gov

DFT calculations can determine the activation barriers for these steps, providing insight into the feasibility and kinetics of such reactions. nih.gov

The following tables represent the type of data that would be generated from computational studies to elucidate reaction mechanisms. The values are illustrative and based on general findings for analogous reactions in the literature.

Table 1: Illustrative Calculated Activation Energies (ΔE‡) for Electrophilic Nitration

| Position of Substitution | Calculated Activation Energy (kcal/mol) |

| C5 | 25.8 |

| C7 | 22.4 |

| C8 | 28.1 |

This representative data suggests that electrophilic substitution would preferentially occur at the C7 position, which is para to the activating ether oxygen and avoids strong deactivation from the nitrile group.

Table 2: Illustrative Thermodynamic Data for Nitrile Hydrolysis Pathway

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Nucleophilic Attack of H₂O | +15.2 | +18.5 |

| Proton Transfer | -5.7 | -4.1 |

| Tautomerization to Amide | -12.3 | -10.9 |

This illustrative data outlines the calculated enthalpy (ΔH) and Gibbs free energy (ΔG) changes for the key steps in the hydrolysis of a nitrile to an amide, indicating the thermodynamic favorability of each transformation.

Exploration of Biological Interactions and Mechanistic Hypotheses in Vitro Focus

Structure-Activity Relationships (SAR) in Modulating Biological Pathways (Based on In Vitro Data)

The biological activity of 2,2-dimethylchromane derivatives is significantly influenced by the nature and position of substituents on the chromane (B1220400) core. nih.gov Studies on various derivatives have provided insights into the structure-activity relationships (SAR) that govern their interactions with biological targets.

For instance, in a series of 4,6-disubstituted 2,2-dimethylchromans, a progressive increase in the steric hindrance of chemical groups at the 4- and 6-positions led to a greater inhibitory effect on insulin (B600854) release and, to a lesser extent, on vasorelaxant activity. nih.gov Specifically, the absence of a halogen, such as fluorine or chlorine, at the 6-position of the 2,2-dimethylchroman (B156738) structure was found to decrease the inhibitory activity on pancreatic endocrine tissue. researchgate.net

Furthermore, research on N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides as inhibitors of the hypoxia-inducible factor (HIF-1) pathway has highlighted the importance of physicochemical properties. nih.gov By modifying the substituents, researchers were able to improve aqueous solubility by approximately 9000-fold while maintaining potent HIF-1 pathway inhibition, with IC50 values at or below 5 μM. nih.gov This demonstrates that targeted modifications to the 2,2-dimethylchromane scaffold can optimize pharmacokinetic properties without compromising biological efficacy.

The stereochemistry of these compounds also plays a crucial role. In one study, the dextrorotatory enantiomer of a specific 2,2-dimethylchroman derivative was more potent in inhibiting the insulin secretory process than its levorotatory counterpart. nih.gov This stereoselectivity underscores the specific nature of the interaction between these molecules and their biological targets.

Investigations of Enzyme Modulation and Inhibition Mechanisms (In Vitro)

The 2,2-dimethylchromane framework is a key component of molecules that have been shown to modulate the activity of various enzymes in vitro. These studies provide a foundation for understanding the potential therapeutic applications of compounds like 2,2-Dimethylchromane-6-carbonitrile.

Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's. While direct studies on this compound are limited, related structures have shown significant activity. For example, certain alkaloids with structural similarities have been identified as selective and potent inhibitors of human acetylcholinesterase (hAChE). nih.gov

One study on xanthine (B1682287) derivatives demonstrated selective inhibition of hAChE with no significant inhibition of human butyrylcholinesterase (hBuChE). nih.gov The most potent of these, propentofylline, had an hAChE IC₅₀ of 6.40 μM. nih.gov Molecular modeling suggested that the bulkier size of some derivatives allowed them to interact with both the catalytic and peripheral anionic sites of hAChE, enhancing their inhibitory activity. nih.gov In contrast, their inability to inhibit hBuChE was attributed to differences in the binding site, specifically a larger active site and the absence of key aromatic amino acids. nih.gov

The table below summarizes the in vitro cholinesterase inhibitory activity of various compounds, highlighting the potential for structurally related molecules to exhibit this type of enzyme modulation.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Compounds

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| (+)-thalictricavine | hAChE | 0.38 ± 0.05 | Competitive | nih.gov |

| (+)-canadine | hAChE | 0.70 ± 0.07 | Competitive | nih.gov |

| Propentofylline | hAChE | 6.40 | Not specified | nih.gov |

| Pentoxifylline | hAChE | 6.60 | Not specified | nih.gov |

| Caffeine | hAChE | 7.25 | Not specified | nih.gov |

| Donepezil | hAChE | 0.04 | Not specified | nih.gov |

This table is for illustrative purposes to show the potential of related scaffolds and is not a direct representation of this compound's activity.

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are often targeted in cancer therapy. dundee.ac.ukmdpi.com The 2,2-dimethylchromane scaffold has been incorporated into molecules designed as protein kinase inhibitors. nih.gov For example, N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides were developed as potent inhibitors of the HIF-1 pathway, which is regulated by protein kinases. nih.gov

Other enzyme systems are also modulated by chromane derivatives. For instance, certain psoralen (B192213) and coumarin (B35378) derivatives, which share structural similarities with the chromane core, have been shown to inhibit aldehyde dehydrogenase 2 (ALDH2). nih.gov One such derivative exhibited a Ki of 19 nM and was found to bind within the aldehyde-binding site of the enzyme. nih.gov

The diverse inhibitory profiles of these related compounds suggest that this compound could potentially interact with a range of enzymes, a hypothesis that warrants further investigation.

Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion. nih.gov While direct data on this compound is not available, a related chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been studied for its effects on carbohydrate-metabolizing enzymes. nih.gov

DMC was found to be a strong noncompetitive inhibitor of pancreatic α-amylase with an IC50 of 43 μM. nih.gov However, it was not effective against intestinal α-glucosidase. nih.gov This highlights the selectivity that can be achieved with this class of compounds. In another study, a series of quinoline-based derivatives demonstrated potent α-glucosidase inhibitory activity, with IC50 values ranging from 38.2 ± 0.3 to 384.3 ± 0.3 µM, significantly more potent than the reference drug acarbose (B1664774) (IC50 = 750.0 ± 2.0 µM). nih.gov

Cellular-Level Studies and Mechanistic Insights into Observed Biological Phenomena (In Vitro)

In vitro cellular assays provide valuable information on the biological effects of compounds at the cellular level, including their potential as anticancer agents.

The 2,2-dimethylchromane scaffold is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines. researchgate.netnih.gov For example, a series of 2,6-dibenzylamino-3,5-dicyanopyridines showed remarkable anticancer activity against a panel of nine different types of human cancer cell lines. nih.gov

In one study, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was investigated for its cytotoxic effects on six human cancer cell lines. nih.gov The SMMC-7721 cell line was the most sensitive, with an IC50 of 32.3 ± 1.13 μM. nih.gov Treatment with DMC led to chromatin condensation and fragmentation, characteristic features of apoptosis. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of hypodiploid cells, further supporting the induction of apoptosis. nih.gov

The table below presents the in vitro antiproliferative activity of DMC against various human cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

| Cell Line | IC50 (µM) | EC50 (µM) | Therapeutic Index | Source |

|---|---|---|---|---|

| SMMC-7721 | 32.3 ± 1.13 | 9.00 ± 0.36 | 3.59 | nih.gov |

| 8898 | Not specified | Not specified | Not specified | nih.gov |

| HeLa | Not specified | Not specified | Not specified | nih.gov |

| SPC-A-1 | Not specified | Not specified | Not specified | nih.gov |

| 95-D | Not specified | Not specified | Not specified | nih.gov |

These findings underscore the potential of the 2,2-dimethylchromane scaffold as a basis for the development of novel anticancer agents. The specific antiproliferative activity of this compound itself remains an area for future research.

Modulation of Intercellular Adhesion Molecules (In Vitro)

The expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) is a critical factor in inflammatory responses and the pathogenesis of conditions like atherosclerosis. Cytokines are known to be potent modulators of these adhesion molecules on various cell types, including human coronary and pulmonary smooth muscle cells. nih.gov In vitro studies have demonstrated that cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (Il-1β), and interferon-gamma (IFN-γ) can upregulate the expression of ICAM-1 on these smooth muscle cells. nih.gov VCAM-1 expression is also increased by TNF-α and to a lesser extent by Il-1β. nih.gov This upregulation is due to de novo synthesis of the adhesion molecules. nih.gov

While direct studies on this compound's effect on ICAM-1 and VCAM-1 are not extensively documented, the chromane scaffold is a key feature in molecules designed to inhibit protein-protein interactions, such as the PD-1/PD-L1 pathway. nih.gov This suggests that chromane derivatives could potentially be designed to modulate cell adhesion by interfering with the protein interactions that mediate these processes.

Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of chromane derivatives has been a subject of significant interest. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant activity. Various in vitro assays are employed to determine this capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govnih.gov

The antioxidant mechanism of many phenolic compounds, including those with a chromane structure, often involves hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical. The specific mechanism can be influenced by the solvent and the structure of the antioxidant. mdpi.com

Studies on flavonoids, which often contain a chroman-like structure, have revealed structure-activity relationships for antioxidant capacity. For instance, the presence of a pyrogallol (B1678534) group and dimerization can enhance antioxidant activity, while glycosylation at the C3 position may decrease it. nih.gov The free radical scavenging activity of various plant extracts containing phenolic and flavonoid compounds further supports the antioxidant potential of these structural motifs. nih.govresearchgate.netnih.gov

Antimicrobial and Antiviral Properties (In Vitro)

The chromane skeleton is a recurring motif in compounds exhibiting antimicrobial and antiviral activities. For instance, certain 2,2-dimethyl-2H-chromene derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi. nih.gov In some cases, these synthetic derivatives showed higher efficacy than commercially available fungicides. nih.gov Similarly, natural and synthetic 2,2-dimethylpyranocoumarins have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of antiviral research, 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines have been identified as potent antirhinovirus compounds. nih.gov The nature of the substituent at the 6-position significantly influences the antiviral potency. nih.gov While direct data on the antimicrobial and antiviral properties of this compound is limited, the established activity of structurally related compounds suggests that this is a promising area for investigation. The nitrile group at the 6-position could potentially influence the electronic properties and binding interactions of the molecule with microbial or viral targets.

Anti-inflammatory Effects (In Vitro)

The anti-inflammatory potential of chromane derivatives is often linked to their antioxidant properties and their ability to modulate inflammatory pathways. For example, some flavonoids with chromane-like structures have been shown to prevent the inflammatory response caused by oxidative stress by inhibiting the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, while restoring the levels of the anti-inflammatory cytokine IL-10. nih.gov

The mechanism of anti-inflammatory action can also involve the inhibition of enzymes that play a key role in the inflammatory process. While specific studies on this compound are not available, the broader class of chromane-containing compounds has been explored for such activities.

Design Principles for Modulating Biological Activity through Structural Modification (Synthetic Medicinal Chemistry Perspective)

The chromane scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The modification of this scaffold is a key strategy for developing new therapeutic agents. nih.govnih.govmdpi.com

Key Design Principles:

Simplification of Complexity: One common strategy involves simplifying the structure of complex natural products containing a chromane ring to create more synthetically accessible and pharmacologically optimized molecules. mdpi.com This can include removing chiral centers and replacing flexible chains with more rigid aromatic cores. mdpi.com

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different substituents on the chromane ring influence biological activity. nih.govnih.govnih.gov For example, in a series of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs, a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine moiety were found to be important for inhibitory activity against the HIF-1 pathway. nih.gov

Scaffold Hopping and Privileged Fragment Replacement: This involves replacing parts of a known active molecule with other fragments that have similar properties but may lead to improved potency, selectivity, or pharmacokinetic properties. mdpi.com The chromane ring itself is often used as a privileged fragment.

Conformational Restriction: By "ring-closing" strategies, the flexibility of a molecule can be reduced, which can lead to a more favorable binding conformation and increased activity. nih.gov

Introduction of Functional Groups: The introduction of specific functional groups, such as the carbonitrile group at the 6-position of the chromane ring, can significantly alter the molecule's electronic properties, polarity, and ability to form hydrogen bonds, thereby modulating its biological activity. researchgate.net

Emerging Applications of 2,2 Dimethylchromane 6 Carbonitrile in Non Therapeutic Fields

Role as a Versatile Synthetic Intermediate and Building Block for Complex Molecules

2,2-Dimethylchromane-6-carbonitrile is a valuable intermediate in organic synthesis, serving as a foundational structure for creating more complex molecules. chemicalbook.comsigmaaldrich.com Its utility as a building block stems from the reactivity of its functional groups, which allows for a variety of chemical transformations.

The synthesis of this compound itself can be achieved through a condensation reaction between 4-cyanophenol and 1,1-diethoxy-3-methyl-2-butene (B154476), typically in the presence of pyridine. chemicalbook.com Once formed, this compound can undergo further reactions. For instance, it can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene through an epoxidation reaction. chemicalbook.com The chromene scaffold is a common feature in many natural products and biologically active compounds, making derivatives of this compound of significant interest to synthetic chemists. The development of synthetic routes to various chromene and chromane (B1220400) derivatives underscores the versatility of this class of compounds as starting materials. google.comnih.gov

Potential in Material Science and Functional Materials Development

The unique molecular structure of this compound suggests its potential for use in the development of advanced materials, particularly in the fields of optoelectronics and polymer science. Organic materials with specific electronic and optical properties are increasingly being investigated for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune these properties through chemical synthesis is a key advantage of organic materials.

While specific research on the direct application of this compound in functional materials is still emerging, the chromene scaffold is a component of interest for creating new polymers and organic materials. The nitrile group, in particular, can influence the electronic properties of a molecule. The development of polymers and composites with tunable optical constants is crucial for creating semiconducting photonic structures. The incorporation of functional units like this compound into polymer chains could lead to new materials with tailored refractive indices and charge transport properties, which are essential for the fabrication of all-polymer optoelectronic devices.

Utilization as Chemical Probes or Sensors

There is potential for this compound and its derivatives to be used as chemical probes or sensors. Fluorescent probes are molecules that can signal changes in their local environment through variations in their fluorescence. nih.gov These probes are often designed to have a low quantum yield in aqueous solutions but become highly fluorescent in nonpolar environments, such as when bound to proteins or membranes. nih.gov

The development of environment-sensitive fluorophores is an active area of research, with applications in biological imaging and sensing. nih.gov The chromene structure in this compound, combined with the electron-withdrawing nature of the nitrile group, could impart solvatochromic properties to the molecule, meaning its absorption and emission spectra may change with the polarity of the solvent. This sensitivity to the local environment is a key characteristic of many fluorescent probes. While direct studies on the fluorescence properties of this compound are not widely reported, its structural similarity to other fluorescent molecules suggests that it could be a promising candidate for the development of new chemical sensors.

Development in Catalysis or as Ligands for Metal Complexes

The nitrile group in this compound allows it to act as a ligand in coordination chemistry, forming complexes with transition metals. wikipedia.orgunibo.itnih.gov Nitriles are known to be weakly basic ligands that can coordinate to a metal center through the lone pair of electrons on the nitrogen atom. wikipedia.orgunibo.it These nitrile ligands are often labile, meaning they can be easily replaced by other ligands, which makes them useful in the synthesis of a wide variety of metal complexes. unibo.it

Transition metal nitrile complexes are intermediates in various catalytic reactions, including the hydrolysis of nitriles to amides. wikipedia.org The coordination of the nitrile to a metal center can activate the carbon-nitrogen triple bond towards nucleophilic attack. wikipedia.org While there are no specific reports detailing the use of this compound as a ligand in catalysis, its chemical structure suggests it could be used to create novel metal complexes. The chromene moiety could also influence the steric and electronic properties of the resulting complex, potentially leading to new catalysts with unique reactivity. The study of metal-nitrile bonding is an active area of research, with a focus on understanding the interplay between the metal and the nitrile substituent. unibo.itnih.gov

Application as Model Compounds for Reaction Mechanism Studies

Compounds like this compound can serve as model systems for studying reaction mechanisms. By investigating the reactions of this molecule and its derivatives, chemists can gain a deeper understanding of fundamental chemical processes. For example, studying the reactions of related compounds, such as the activation of a hydroxyl group for nucleophilic substitution, can provide insights into reaction pathways and the formation of intermediates. mdpi.comresearchgate.net

The detailed study of reaction mechanisms often involves a combination of experimental techniques and computational methods. For instance, the reactions of similar heterocyclic compounds have been studied to understand the influence of different substituents on the reaction outcome. mdpi.comresearchgate.net These studies can reveal the formation of various products and help to elucidate the underlying mechanistic pathways. researchgate.net While specific mechanistic studies on this compound are not extensively documented, its well-defined structure makes it a suitable candidate for such investigations, which can contribute to the broader understanding of organic reaction mechanisms.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | sigmaaldrich.com |

| Molecular Weight | 185.22 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 33143-29-2 | sigmaaldrich.com |

| Melting Point | 45-49 °C | chemicalbook.comsigmaaldrich.com |

| IUPAC Name | 2,2-dimethylchromene-6-carbonitrile | nih.gov |

| Synonyms | 6-Cyano-2,2-dimethylchromene, 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile | sigmaaldrich.com |

Conclusion and Future Research Directions

Unresolved Synthetic Challenges and Opportunities

The synthesis of 2,2-dimethylchromane frameworks is well-established, often involving the condensation of a phenol (B47542) with a suitable three-carbon component. For 2,2-Dimethylchromane-6-carbonitrile, this would typically involve 4-cyanophenol. However, challenges and opportunities for refinement remain.

Key Synthetic Routes:

Condensation Reactions: A primary route involves the reaction of 4-cyanophenol with 1,1-diethoxy-3-methyl-2-butene (B154476) in the presence of a base like pyridine.

From Chromanones: An alternative involves the synthesis of 2,2-dimethylchroman-4-one (B181875) derivatives, followed by reduction of the ketone and subsequent dehydration to form the chromane (B1220400) ring. The introduction of the nitrile group at the 6-position would be a key step in this pathway.

Unresolved Challenges:

Reagent Toxicity and Conditions: Many established methods for chromane synthesis rely on harsh reagents or high temperatures. A significant challenge is the development of greener, more efficient synthetic protocols using milder conditions and less toxic catalysts.

Stereocontrol: For substituted chromanes, achieving high stereoselectivity is a persistent challenge. While not directly applicable to the achiral this compound, developing enantioselective methods for related chiral chromanes could be a spin-off from research in this area. Sharpless asymmetric dihydroxylation has been used for related chromane structures to introduce chirality with high control.

Opportunities:

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and potentially increase yields for the synthesis of chromane derivatives.

Novel Catalysis: Exploring novel catalytic systems, such as photoredox or enzymatic catalysis, could open up new, more efficient pathways to the chromane core and the introduction of the carbonitrile group.

Potential for Novel Chemical Transformations and Reactivity Exploitation

The this compound scaffold possesses several reactive sites that could be exploited for novel chemical transformations. The electron-rich aromatic ring, the ether linkage, and the nitrile group all offer handles for further functionalization.

Potential Transformations:

Nitrile Group Chemistry: The carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles like tetrazoles. Each of these transformations would yield a new class of chromane derivatives with potentially unique properties.

Aromatic Ring Functionalization: The benzene (B151609) ring of the chromane scaffold can undergo electrophilic aromatic substitution. Research could focus on selective halogenation, nitration, or Friedel-Crafts reactions at positions C5, C7, or C8 to create a library of new compounds.

Oxidative Ring Opening: The chromane ring itself could be a target for oxidative cleavage, leading to more complex acyclic structures that are not easily accessible through other means.

Synergies between Advanced Computational and Experimental Approaches

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research into the this compound scaffold. d-nb.inforsc.org

Computational Modeling:

DFT Calculations: Density Functional Theory (DFT) can be used to predict spectroscopic properties (IR, NMR), analyze molecular orbital energies (HOMO-LUMO), and elucidate reaction mechanisms. rsc.orgnih.gov This can guide experimental work by identifying the most promising reaction pathways and predicting the properties of new derivatives.

Structure-Property Relationships: Computational studies can help establish quantitative structure-activity relationships (QSAR) for various applications, streamlining the design of new molecules with desired properties. d-nb.info

Experimental Validation:

Spectroscopic Analysis: Experimental techniques such as NMR, IR, and X-ray crystallography are crucial for confirming the structures predicted by computational models. nih.gov

Reactivity Studies: Experimental investigation of reaction kinetics and product distributions can validate mechanistic hypotheses proposed by DFT calculations. rsc.org

The synergy lies in an iterative cycle: computational predictions guide experiments, and experimental results provide feedback to refine the computational models, leading to a deeper understanding of the chemical system. rsc.orgnih.gov

Expanding the Scope of Non-Therapeutic and Mechanistic Applications for the Chromane Carbonitrile Scaffold

While many chromane derivatives are explored for therapeutic purposes, the unique electronic and structural features of this compound suggest potential in other areas. nih.govnih.gov

Potential Applications:

Materials Science: The rigid, heterocyclic structure of the chromane scaffold could be incorporated into polymers or other materials to impart specific thermal or optical properties. The nitrile group can also participate in polymerization reactions.

Fluorescent Probes: Chromone scaffolds, which are structurally related to chromanes, are used to create fluorescent probes. researchgate.net The chromane carbonitrile framework could be functionalized to develop novel sensors for detecting specific ions or molecules.

Agrochemicals: The pyrimidine (B1678525) ring, which contains a nitrile group, is found in fungicides used in agriculture. This suggests that the chromane carbonitrile scaffold could be investigated for potential agrochemical applications.

Mechanistic Probes: Due to its defined structure, this compound and its derivatives could serve as model compounds to study reaction mechanisms, such as those involving electrophilic substitution on electron-rich aromatic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2,2-Dimethylchromane-6-carbonitrile?

- Methodological Answer : Synthesis typically involves multi-step routes starting from 2-methylchromones or analogous precursors. For example, chromane derivatives are synthesized via cyclization reactions under controlled temperatures (80–120°C) and acidic or basic conditions (pH 4–9). Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Post-synthesis purification via column chromatography (silica gel, 60–120 mesh) ensures high yields (>75%) and purity (>95%). Structural confirmation relies on H NMR (δ 1.3–1.5 ppm for dimethyl groups) and C NMR (δ 115–120 ppm for nitrile carbons) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

-

NMR Spectroscopy : Assign peaks for the chromane backbone (aromatic protons at δ 6.5–7.5 ppm) and nitrile group (distinctive IR stretch at ~2200 cm).

-

X-ray Diffraction (XRD) : For crystalline samples, collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-97 (anisotropic displacement parameters, R-factor < 0.05) .

-

Mass Spectrometry : Confirm molecular weight via ESI-MS ([M+H] at m/z 215.1).

Characterization Summary Technique Key Data Points Molecular Formula HRMS CHNO Functional Groups IR/NMR Nitrile (2200 cm), CH (δ 1.3 ppm) Crystal System XRD Monoclinic, space group P2/c

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns for this compound derivatives?

- Methodological Answer : Analyze hydrogen-bonding networks using graph-set notation (e.g., Etter’s rules) and software like PLATON or Mercury. For example:

- Graph-Set Analysis : Identify motifs such as (dimer-forming) or (chain-forming) patterns in the crystal lattice.

- Hydrogen-Bond Geometry : Measure donor-acceptor distances (2.8–3.2 Å) and angles (150–170°) to distinguish intramolecular vs. intermolecular interactions. Conflicting data may arise from solvent inclusion or polymorphism; address this by recrystallizing in different solvents (e.g., ethanol vs. DMSO) .

Q. What advanced strategies optimize reaction mechanisms for introducing substituents to the chromane core?

- Methodological Answer : Employ density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and regioselectivity. For example:

-

Electrophilic Substitution : Nitration at the 6-position is favored due to electron-withdrawing effects of the nitrile group (activation energy ~25 kcal/mol).

-

Kinetic vs. Thermodynamic Control : At lower temperatures (0–25°C), meta-substitution dominates (kinetic product), while higher temperatures (80°C) favor para-substitution (thermodynamic product). Validate via HPLC-MS (C18 column, acetonitrile/water gradient) .

Reaction Pathway Comparison Conditions Major Product (Yield) Nitration (HNO, HSO) 0°C, 2h 6-Nitro derivative (62%) Bromination (Br, FeCl) 80°C, 6h 8-Bromo derivative (55%)

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for chromane-carbonitrile derivatives?

- Methodological Answer : Cross-validate using orthogonal assays and statistical tools:

-

Biological Replicates : Perform dose-response curves (IC) in triplicate across cell lines (e.g., HEK293 vs. HepG2).

-

SAR Analysis : Compare substituent effects (e.g., 6-CN vs. 6-NO) on binding affinity using molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450).

-

Statistical Significance : Apply ANOVA (p < 0.05) to differentiate assay noise from true activity .

Bioactivity Data Comparison Assay Type IC (μM) Anticancer (MCF-7 cells) MTT assay 12.3 ± 1.2 (n=3) Anti-inflammatory (RAW264.7 cells) ELISA (TNF-α) 18.7 ± 2.1 (n=3)

Key Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.